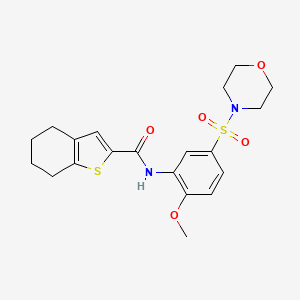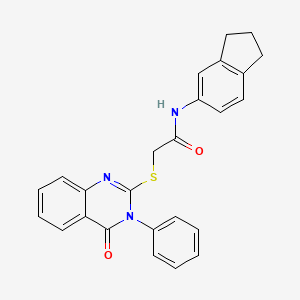![molecular formula C19H19F6NO3S B10763971 4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10763971.png)
4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML124 is a chemical compound known for its versatile applications in various industries. It is part of the Michem® Lube family, which includes wax emulsions used to improve processing and performance in many industries. ML124 is an anionic microcrystalline emulsion that provides release and acts as a detackifier for industrial molding applications and latex glove formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ML124 involves the emulsification of microcrystalline waxes. The process typically includes the following steps:
Melting the Wax: The microcrystalline wax is melted at a controlled temperature.
Emulsification: The melted wax is emulsified using anionic surfactants under high shear conditions to form a stable emulsion.
Cooling and Stabilization: The emulsion is cooled and stabilized to achieve the desired viscosity and stability.
Industrial Production Methods
In industrial settings, the production of ML124 is carried out in large-scale reactors equipped with high-shear mixers. The process parameters, such as temperature, mixing speed, and surfactant concentration, are carefully controlled to ensure consistent product quality. The final product is then packaged and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
ML124 primarily undergoes physical interactions rather than chemical reactions due to its nature as a wax emulsion. it can participate in the following types of reactions:
Oxidation: Exposure to air and light can lead to the oxidation of the wax components, affecting the emulsion’s properties.
Hydrolysis: In the presence of water and acidic or basic conditions, the emulsion can undergo hydrolysis, leading to the breakdown of the wax components.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat are common factors that can induce oxidation.
Hydrolysis: Water, acids, and bases can facilitate hydrolysis reactions.
Major Products Formed
Oxidation Products: Oxidized wax components, which may affect the emulsion’s performance.
Hydrolysis Products: Decomposed wax components, leading to changes in the emulsion’s stability and properties.
Aplicaciones Científicas De Investigación
ML124 has a wide range of applications in scientific research and industry:
Chemistry: Used as a release agent and detackifier in various chemical processes.
Biology: Employed in the formulation of latex gloves, providing donnability and mold release properties.
Medicine: Utilized in medical device manufacturing for its lubricity and release properties.
Mecanismo De Acción
The mechanism of action of ML124 involves its ability to form a stable emulsion that provides lubricity and release properties. The anionic surfactants in the emulsion interact with the wax components, stabilizing the emulsion and enhancing its performance. The molecular targets include the surfaces of molds and substrates, where the emulsion forms a thin, lubricating layer that reduces friction and prevents sticking .
Comparación Con Compuestos Similares
Similar Compounds
Michem® Lube 110: Another wax emulsion in the same family, used for similar applications but with different performance attributes.
Michem® Lube 160: A wax emulsion with higher viscosity and different release properties.
Uniqueness of ML124
ML124 is unique due to its specific formulation, which provides a balance of lubricity, slip resistance, and detackifying properties. Its anionic microcrystalline emulsion structure makes it particularly effective in applications requiring mold release and surface protection .
Propiedades
Fórmula molecular |
C19H19F6NO3S |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19F6NO3S/c1-16(2,3)12-6-10-15(11-7-12)30(28,29)26-14-8-4-13(5-9-14)17(27,18(20,21)22)19(23,24)25/h4-11,26-27H,1-3H3 |
Clave InChI |
BQNYQKAQOAPYER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(3-methylphenyl)methyl]-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B10763902.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine](/img/structure/B10763907.png)
![N-[3-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-2-yl]acetamide](/img/structure/B10763916.png)
![N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B10763939.png)

![2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine](/img/structure/B10763949.png)
![N-(3,4-dimethylphenyl)-N'-[(E)-(5-nitrofuran-2-yl)methylideneamino]-butanediamide](/img/structure/B10763956.png)

![N-{3-[5-Oxo-7-(Piperazin-1-Yl)-5h-[1,3,4]thiadiazolo[3,2-A]pyrimidin-2-Yl]phenyl}glycinamide](/img/structure/B10763969.png)

![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)